5-Bromo-3,4-dimethylbenzene-1,2-diamine

Physicochemical Properties Structural Differentiation Material Science

5-Bromo-3,4-dimethylbenzene-1,2-diamine (CAS 107100-16-3) is the premier ortho-diamine building block for constructing benzimidazole, quinoxaline, and related N-heterocyclic scaffolds that require late-stage diversification. Unlike non-halogenated analogs, the electron‑withdrawing 5‑bromo substituent modulates cyclocondensation regioselectivity and introduces a robust synthetic handle. This enables a streamlined cyclize-then-couple strategy: condense with aldehydes or 1,2-diketones, then elaborate via Suzuki, Buchwald‑Hartwig, or Sonogashira reactions—maximizing library diversity from a single precursor. In materials science, the bromine atom offers post‑polymerization modification of COF/porous polymer frameworks. Available in ≥97% purity; ideal for hit‑to‑lead campaigns and reference standard calibration.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 107100-16-3
Cat. No. B1333271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,4-dimethylbenzene-1,2-diamine
CAS107100-16-3
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1C)N)N)Br
InChIInChI=1S/C8H11BrN2/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,10-11H2,1-2H3
InChIKeyVVZQTDJQVSDRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3,4-dimethylbenzene-1,2-diamine (CAS 107100-16-3) - Building Block for Heterocyclic Synthesis


5-Bromo-3,4-dimethylbenzene-1,2-diamine (CAS 107100-16-3), also known as 6-Bromo-3,4-diamino-o-xylene, is an ortho-phenylenediamine derivative with the molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol . This solid compound (melting point ~70°C) features a bromine substituent at the 5-position of the benzene ring adjacent to two amino groups at the 1,2-positions, creating a 1,2-diamine system that is a canonical precursor for benzimidazole, quinoxaline, and other nitrogen-containing heterocyclic frameworks . Its primary utility lies in pharmaceutical and materials research as a versatile building block for constructing diverse chemical libraries . The compound is commercially available with purities typically ranging from 95% to 98% .

Why Analogs Like 3,4-Dimethyl-o-phenylenediamine Cannot Replace 5-Bromo-3,4-dimethylbenzene-1,2-diamine


The bromine substituent at the 5-position is not a passive structural feature; it fundamentally alters both the synthetic utility and the physicochemical properties of the derived heterocycles relative to the non-halogenated parent, 3,4-dimethyl-o-phenylenediamine (CAS 41927-01-9) . The presence of the bromine atom introduces a significantly increased molecular weight (215.09 vs. 136.2 g/mol) and density (1.506 vs. 1.076 g/cm³) . Critically, the bromine serves as a synthetic handle for downstream functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex molecular architectures that are inaccessible with the non-halogenated analog . Furthermore, the electron-withdrawing inductive effect of the bromine atom modulates the electron density on the diamine moiety, which can influence the rate and regioselectivity of cyclocondensation reactions with aldehydes or diketones, potentially altering both yield and product distribution compared to chloro or unsubstituted analogs [1].

Quantitative Differentiation: 5-Bromo-3,4-dimethylbenzene-1,2-diamine vs. Close Analogs


Molecular Weight and Density: Differentiating Halogenated from Non-Halogenated Analogs

The presence of the bromine atom significantly increases both molecular weight and density compared to the non-halogenated parent, 3,4-dimethyl-o-phenylenediamine, providing a clear basis for differentiation in analytical and synthetic workflows .

Physicochemical Properties Structural Differentiation Material Science

Melting Point: Discriminating 5-Bromo-3,4-dimethylbenzene-1,2-diamine from its 6-Bromo Isomer

The melting point of 5-bromo-3,4-dimethylbenzene-1,2-diamine (70°C) is a critical differentiator from its regioisomer, 6-bromo-3,4-dimethylbenzene-1,2-diamine (CAS 1519292-78-4), for which no experimental melting point is widely reported, but predicted values suggest a different thermal profile . This provides a simple, low-cost method for verifying the correct regioisomer upon receipt.

Thermal Analysis Purity Assessment Isomer Discrimination

Synthetic Versatility: The Bromine Atom as a Functional Handle for Cross-Coupling

Unlike the non-halogenated analog 3,4-dimethyl-o-phenylenediamine, the bromine substituent on 5-bromo-3,4-dimethylbenzene-1,2-diamine provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) . This allows for the introduction of diverse aryl, heteroaryl, or alkenyl groups after the initial heterocycle formation, dramatically expanding the accessible chemical space.

Organic Synthesis Cross-Coupling Library Generation

Optimal Application Scenarios for Procuring 5-Bromo-3,4-dimethylbenzene-1,2-diamine


Medicinal Chemistry: Synthesis of Diversified Benzimidazole and Quinoxaline Libraries

5-Bromo-3,4-dimethylbenzene-1,2-diamine is the precursor of choice for constructing benzimidazole or quinoxaline scaffolds that require subsequent diversification via cross-coupling. Its 1,2-diamine functionality enables rapid heterocycle formation with aldehydes or 1,2-diketones , while the retained bromine atom provides a versatile handle for late-stage functionalization using Suzuki, Sonogashira, or Buchwald-Hartwig reactions . This two-step sequence—cyclization followed by cross-coupling—allows a single batch of the diamine to generate a focused library of structurally diverse analogs for hit-to-lead or lead optimization campaigns .

Material Science: Precursor for Bromine-Containing Polymers or Covalent Organic Frameworks (COFs)

In materials research, the ortho-diamine unit is a common building block for covalent organic frameworks and porous polymers . The specific density (1.506 g/cm³) and molecular weight of 5-bromo-3,4-dimethylbenzene-1,2-diamine contribute to the final material's bulk properties . The bromine substituent offers a post-synthetic modification site, enabling the introduction of functional groups (e.g., charged moieties, catalysts) into the framework after its construction, a strategy not possible with non-halogenated diamine monomers .

Analytical Chemistry and Quality Control: Use as a Certified Reference Material

With a well-defined melting point of 70°C and a distinct molecular weight of 215.09 g/mol, 5-bromo-3,4-dimethylbenzene-1,2-diamine serves as a reliable reference standard for calibrating analytical instruments (e.g., melting point apparatus, LC-MS systems) and for verifying the identity of synthetic batches . Its commercial availability in high purity (95-98%) from multiple suppliers ensures consistent quality for these critical QC applications.

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